2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine
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Overview
Description
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazole structure. Such structures are significant in medicinal chemistry due to their potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazole derivatives, including 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine, typically involves multi-step processes. One common method includes:
Cyclization: The initial step involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition: Propargylamine is then added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated derivatives with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated derivative .
Scientific Research Applications
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine involves its interaction with various molecular targets:
Molecular Targets: This compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Indole Derivatives: Indoles also contain a fused ring system and exhibit significant biological activities, making them comparable to pyrrolopyrazoles
Uniqueness
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H15N3/c1-7-8(4-5-10)11-12-6-2-3-9(7)12/h2-6,10H2,1H3 |
InChI Key |
GRGKGLLLWYOIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2N=C1CCN |
Origin of Product |
United States |
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